Leishmania Species-Selective Activity Profile
Moxipraquine exhibits species-dependent efficacy against cutaneous Leishmania in limited experimental infection tests. It was effective against Leishmania major, L. mexicana mexicana, and L. brasiliensis panamensis but ineffective against L. b. brasiliensis [1]. This species-selectivity profile distinguishes moxipraquine from other quinoline antimalarials that have been repurposed for leishmaniasis, as efficacy varies widely across Leishmania spp. [2].
| Evidence Dimension | In vivo efficacy against Leishmania species |
|---|---|
| Target Compound Data | Effective against L. major, L. mexicana mexicana, L. brasiliensis panamensis |
| Comparator Or Baseline | Ineffective against L. b. brasiliensis (intra-compound comparison) |
| Quantified Difference | Qualitative (effective vs. ineffective) |
| Conditions | Experimental mouse infections with Leishmania spp.; limited tests |
Why This Matters
Researchers screening compounds for leishmaniasis must select species-appropriate agents; moxipraquine's defined spectrum enables targeted experimental design.
- [1] Beveridge E, Caldwell IC, Latter VS, Neal RA, Udall V, Waldron MM. The activity against Trypanosoma cruzi and cutaneous leishmaniasis, and toxicity, of moxipraquine (349C59). Trans R Soc Trop Med Hyg. 1980;74(1):43-51. View Source
- [2] Avanzo RE, García Liñares G, Rodríguez N, Romero AH. A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Front Chem. 2025;13:1608340. View Source
